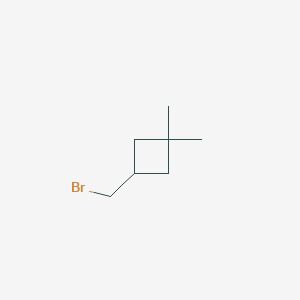
2-Bromo-9H-carbazole
Overview
Description
2-Bromo-9H-carbazole (CAS number 3652-90-2) is a mono-brominated derivative of 9H-carbazole at the 2-position bearing both bromo and amine functional groups . It has been used for further synthesis of semiconducting small molecules and polymers in applications of OLEDs, dye-sensitized solar cells, polymer, and perovskite solar cells .
Synthesis Analysis
Carbazole derivatives, including 2-Bromo-9H-carbazole, have been synthesized through various methods. One of the methods includes the electropolymerization of carbazole and chemical polymerization of carbazole derivatives . Another method involves the use of a flow-type microwave reactor, which significantly reduces the synthesis time .Molecular Structure Analysis
The molecular formula of 2-Bromo-9H-carbazole is C12H8BrN . The InChIKey is PJRGCJBBXGNEGD-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Br .Chemical Reactions Analysis
Carbazole-based compounds, including 2-Bromo-9H-carbazole, have been known for their important photochemical and thermal stability and good hole-transport ability . They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-9H-carbazole is 246.10 g/mol . It has a XLogP3 value of 4.5, indicating its lipophilicity . The compound has one hydrogen bond donor and zero hydrogen bond acceptors . Its topological polar surface area is 15.8 Ų .Scientific Research Applications
Luminescent Materials
2-Bromo-9H-carbazole derivatives have been extensively studied for their luminescent properties. For instance, biphenyl carbazole-based derivatives have shown significant promise in the development of luminescent materials. These compounds exhibit high thermal stability and distinct luminescent behaviors, making them suitable for potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Gui‐Mei Tang et al., 2021).
Antitumor Activity
Carbazole derivatives, including those synthesized from 2-Bromo-9H-carbazole, have been evaluated for their antitumor activity. For example, 1,4-dimethyl-N-alkylcarbazoles have demonstrated inhibitory effects on ovarian cancer cell growth, with some compounds exhibiting potent antiproliferative activity, suggesting their potential as candidates for cancer treatment (C. Saturnino et al., 2015).
Electronic Spectroscopy
The electronic spectroscopy of bromocarbazoles, including derivatives of 2-Bromo-9H-carbazole, has been a subject of study to understand their photophysical properties. Research in this area provides insights into the effects of bromination on the spectroscopic and photophysical characteristics of carbazole compounds, which is crucial for their application in electronic devices and materials science (M. B. Ponce et al., 2006).
Polymer Science
In polymer science, 2-Bromo-9H-carbazole has been utilized as a building block for the synthesis of carbazole-based polymers. These polymers exhibit high thermal stability and are investigated for their electrochemical properties, absorption, and fluorescence, which are relevant for applications in electronic and optoelectronic devices (A. Iraqi & I. Wataru, 2004).
Molecular Docking and Toxicity Prediction
The potential toxicity of polyhalogenated carbazoles, including 3-bromo-9H-carbazole, has been explored through molecular docking studies. These studies aim to predict the interaction of such compounds with the human androgen receptor, providing a foundation for understanding their potential as endocrine disruptors (Ma. Juryst Chelsea Armas & D. Apodaca, 2022).
Future Directions
properties
IUPAC Name |
2-bromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRGCJBBXGNEGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507884 | |
| Record name | 2-Bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9H-carbazole | |
CAS RN |
3652-90-2 | |
| Record name | 2-Bromocarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

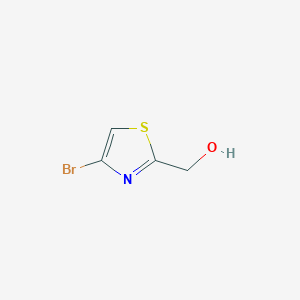
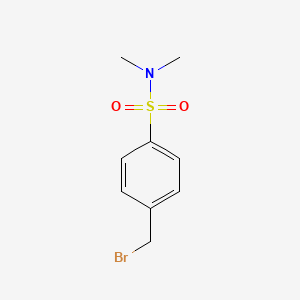
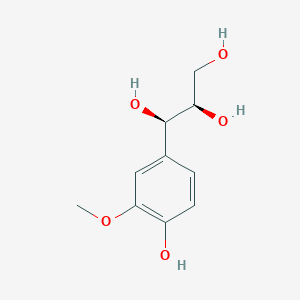
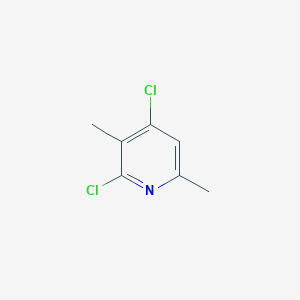
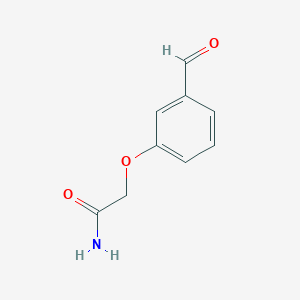
![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)

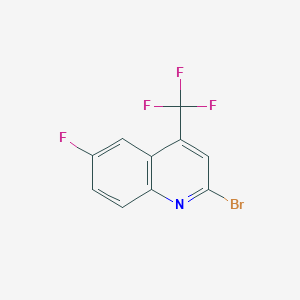
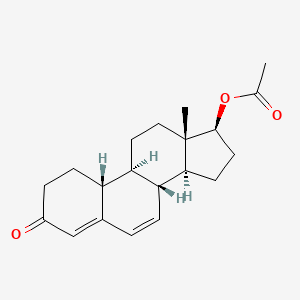
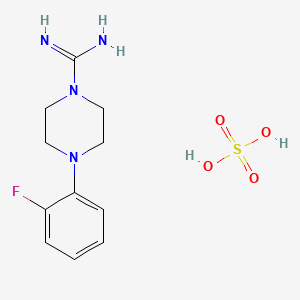


![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)
